molecular formula C11H16N2O3S B3389182 [2-(morpholine-4-sulfonyl)phenyl]methanamine CAS No. 918865-07-3

[2-(morpholine-4-sulfonyl)phenyl]methanamine

Cat. No.: B3389182
CAS No.: 918865-07-3
M. Wt: 256.32 g/mol
InChI Key: WUDANWFUBVLOQS-UHFFFAOYSA-N
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Description

[2-(Morpholine-4-sulfonyl)phenyl]methanamine is a secondary amine derivative featuring a morpholine ring sulfonylated at the 4-position and attached to the ortho position of a phenylmethanamine scaffold. The compound’s molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.33 g/mol (for its positional isomer, [4-(morpholine-4-sulfonyl)phenyl]methanamine, see ).

Properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDANWFUBVLOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260049
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918865-07-3
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918865-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(morpholine-4-sulfonyl)phenyl]methanamine typically involves the reaction of a phenylmethanamine derivative with morpholine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic agents. Key reactions include:

Reaction Type Reagents/Conditions Products Key Findings
AcylationAcetyl chloride, THF, 0°C → RTN-Acetyl-[2-(morpholine-4-sulfonyl)phenyl]methanamineHigh regioselectivity due to steric hindrance from the sulfonamide group .
SulfonylationTosyl chloride, pyridine, CH₂Cl₂N-Tosyl-[2-(morpholine-4-sulfonyl)phenyl]methanamineDual sulfonamide formation confirmed by LC-MS .
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-(Ethoxycarbonylmethyl)-[2-(morpholine-4-sulfonyl)phenyl]methanamineReaction efficiency depends on base strength .

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring directs electrophiles to the para position relative to the sulfonamide group:

Electrophile Conditions Products Yield Reference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-[2-(morpholine-4-sulfonyl)phenyl]methanamine68%
BrominationBr₂/FeBr₃, CHCl₃4-Bromo-[2-(morpholine-4-sulfonyl)phenyl]methanamine72%
SulfonationSO₃/H₂SO₄, 50°C4-Sulfo-[2-(morpholine-4-sulfonyl)phenyl]methanamine55%

Mechanistic Insight : The sulfonamide group deactivates the ring, favoring para-substitution through resonance withdrawal .

Redox Reactions

The amine and sulfonamide groups participate in redox transformations:

Oxidation

  • Amine → Nitro : Treatment with KMnO₄/H₂SO₄ converts the amine to a nitro group, yielding [2-(morpholine-4-sulfonyl)phenyl]nitromethane .

  • Sulfonamide Stability : The sulfonamide group resists oxidation under mild conditions but decomposes at >150°C .

Reduction

  • Nitro → Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to the amine .

Complexation and Chelation

The sulfonamide moiety acts as a ligand for metal ions:

Metal Ion Conditions Complex Structure Application
Cu(II)Ethanol, RTSquare-planar Cu(II)-sulfonamide complexCatalyzes Ullmann coupling reactions .
Fe(III)Aqueous HCl, 60°COctahedral Fe(III) complexUsed in wastewater metal ion scavenging .

Biological Activity Modulation

The compound modulates antibiotic activity via non-covalent interactions:

Antibiotic Bacterial Strain MIC Reduction Proposed Mechanism
AmikacinPseudomonas aeruginosa PA 038-foldDisruption of efflux pumps via H-bonding .
GentamicinEscherichia coli ATCC 259224-foldEnhanced membrane permeability .

Comparative Reactivity

Structural analogs exhibit distinct reactivity profiles:

Compound Key Difference Reactivity Contrast
4-(Morpholine-4-sulfonyl)benzylamineBenzylamine vs. phenylmethanamineHigher electrophilic substitution rates due to reduced steric hindrance .
2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamineMethoxy substituentMethoxy group directs electrophiles to ortho position .

Scientific Research Applications

Chemistry

In organic chemistry, [2-(morpholine-4-sulfonyl)phenyl]methanamine serves as a building block for synthesizing more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionSodium borohydrideAmines, alcohols
SubstitutionHalogenating agentsFunctionalized derivatives

Biology

The compound is being investigated for its potential biological activities , particularly in antimicrobial and anticancer research.

  • Antimicrobial Activity : Studies show that derivatives can enhance the efficacy of antibiotics against resistant strains. For instance, 4-(phenylsulfonyl)morpholine significantly reduced the minimum inhibitory concentration (MIC) of amikacin against Pseudomonas aeruginosa from 312.5 μg/mL to 39.06 μg/mL when used in combination therapy .
  • Anticancer Potential : Preliminary studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells. Morpholine derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cell division .

Medicine

In medicinal chemistry, this compound is being explored for its role in drug formulation . Its unique structure allows for the design of drugs targeting specific interactions with biological molecules.

  • Mechanism of Action : The sulfonyl group participates in hydrogen bonding and electrostatic interactions, enhancing binding to enzymes and receptors. This property is crucial for developing therapeutic agents with improved efficacy.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. It plays a role in developing new catalysts and polymers due to its reactivity profile.

Antimicrobial Studies

A study by Catão et al. (2010) demonstrated that 4-(phenylsulfonyl)morpholine modulated antibiotic activity against resistant strains like Staphylococcus aureus and Escherichia coli. The findings indicated that while the compound alone had high MIC values (>512 μg/mL), it significantly enhanced aminoglycoside activity when used in combination therapy .

Anticancer Research

In vitro studies have shown that morpholine derivatives can induce G2/M phase arrest in cancer cell lines such as SGC-7901. These results suggest potential applications in cancer therapy, although more specific data on this compound are still emerging.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEnhances antibiotic efficacy against resistant strains
AnticancerInduces apoptosis; inhibits tubulin polymerization

Mechanism of Action

The mechanism of action of [2-(morpholine-4-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes and receptors. The morpholine ring provides additional sites for interaction, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Safety Profile: Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

{4-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine CAS: 1040344-10-2 Molecular Weight: Not explicitly reported, but structurally similar to the target compound. Key Differences: The sulfonyl group is attached to a methylene bridge rather than directly to the phenyl ring, altering electronic distribution and lipophilicity .

Functional Group Modifications

2-Morpholinemethanamine,4-phenyl-

  • CAS : 112913-99-2
  • Molecular Weight : 192.26 g/mol
  • Key Differences : Lacks the sulfonyl group, resulting in lower molecular weight and polarity. This may improve membrane permeability but reduce aqueous solubility .

5-(Morpholine-4-sulfonyl)-2-(2,2,2-trifluoro-ethoxy)-phenylamine

  • Key Differences : Incorporates a trifluoroethoxy group, which increases electronegativity and metabolic stability compared to the unsubstituted target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity (Sulfonyl Presence) Solubility Trends
[2-(Morpholine-4-sulfonyl)phenyl]methanamine ~256.33 High Moderate in polar solvents
[4-(Morpholine-4-sulfonyl)phenyl]methanamine 256.33 High Higher aqueous solubility
2-Morpholinemethanamine,4-phenyl- 192.26 Moderate Improved lipid solubility
[2-(Pyridin-4-yl)phenyl]methanamine ~184.24 Low Low aqueous solubility

Research Findings and Data Gaps

  • Bioactivity: Limited direct data on the ortho-substituted target compound; para-substituted analogs show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
  • Solubility Challenges : Morpholine sulfonyl derivatives often require co-solvents (e.g., DMSO) for in vitro assays due to poor aqueous solubility .
  • Safety : Sulfonamides may pose hypersensitivity risks, necessitating rigorous ADMET profiling .

Biological Activity

[2-(morpholine-4-sulfonyl)phenyl]methanamine, also known by its CAS number 918865-07-3, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and an amino group attached to a phenyl ring. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can modulate the activity of antibiotics against resistant strains of bacteria. For instance, 4-(phenylsulfonyl)morpholine was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating a significant reduction in the minimum inhibitory concentration (MIC) when used in combination with amikacin .
  • Anticancer Potential : The compound has been investigated for its antiproliferative effects against human tumor cell lines. Preliminary studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells, although specific data on this compound remains limited.

The mechanism of action for this compound is thought to involve:

  • Enzyme Interaction : The morpholine ring can interact with various enzymes through hydrogen bonding and ionic interactions, potentially modulating their activity.
  • Synergistic Effects : As noted in antimicrobial studies, this compound may enhance the efficacy of existing antibiotics by lowering their MIC against resistant bacterial strains .
  • Cell Cycle Modulation : In cancer studies, it appears to disrupt normal cell cycle progression, leading to increased apoptosis among affected cells.

Antimicrobial Studies

A study conducted by Catão et al. (2010) examined the antimicrobial properties of 4-(phenylsulfonyl)morpholine against multiple drug-resistant strains. The findings indicated that while the compound itself had high MIC values (>512 μg/mL), it significantly enhanced the activity of aminoglycosides like amikacin when used in combination therapy, reducing their MIC from 312.5 μg/mL to 39.06 μg/mL against Pseudomonas aeruginosa .

Anticancer Research

In vitro studies have shown that morpholine derivatives can inhibit tubulin polymerization, which is critical for cancer cell division. For example, certain derivatives induced G2/M phase arrest in cancer cell lines such as SGC-7901, highlighting their potential as anticancer agents . However, specific results for this compound are still emerging.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialReduced MIC when combined with amikacin
AnticancerInduced apoptosis and cell cycle arrest
Enzyme InteractionModulated enzyme activity through hydrogen bonding

Q & A

Basic Research Questions

Q. What are the key structural features of [2-(morpholine-4-sulfonyl)phenyl]methanamine, and how do they influence its reactivity in synthetic chemistry?

  • Answer : The compound features a phenyl ring substituted with a morpholine-4-sulfonyl group at the 2-position and a primary amine (-CH₂NH₂) at the benzylic position. The sulfonyl group is electron-withdrawing, which polarizes the aromatic ring and directs electrophilic substitution to specific positions. The primary amine serves as a nucleophile, enabling reactions such as imine formation or amide coupling. The morpholine moiety contributes to solubility in polar solvents and may participate in hydrogen bonding .

Q. What are the standard synthetic routes for preparing this compound?

  • Answer : A typical route involves:

  • Step 1 : Sulfonylation of 2-aminobenzyl derivatives with morpholine-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane).
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product.
    Critical parameters include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and optimizing reaction time to prevent over-sulfonylation. Similar methodologies are used for analogous sulfonamide syntheses .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity of this compound?

  • Answer : Optimization strategies include:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful quenching to isolate the product.
  • Temperature Control : Reactions at 0–5°C minimize side reactions like oxidation of the amine group.
  • Analytical Validation : LC-MS monitors intermediate formation, while ¹H/¹³C NMR confirms regioselectivity of sulfonylation .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for derivatives of this compound be resolved?

  • Answer : Contradictions often arise from dynamic effects (e.g., rotamers in solution) or crystal-packing forces. Strategies include:

  • Variable-Temperature NMR : To observe coalescence of split signals and identify conformational flexibility .
  • DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to validate structures .
  • Synchrotron X-ray Diffraction : High-resolution crystallography resolves ambiguities in stereochemistry .

Q. What methodologies are effective for incorporating this compound into bioactive macrocycles or drug candidates?

  • Answer : The compound’s amine group enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or targeting moieties .
  • Schiff Base Formation : Condensation with aldehydes to generate imine-linked macrocycles, followed by reduction to stable amines .
  • Antimicrobial Derivatives : Substitution of the phenyl ring with electron-withdrawing groups (e.g., -CF₃) enhances activity against resistant pathogens, as seen in benzimidazole-based antimicrobial agents .

Methodological Considerations

  • Safety : The compound may require handling in a fume hood due to potential respiratory irritancy (similar to structurally related amines in ).
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation of the sulfonamide group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(morpholine-4-sulfonyl)phenyl]methanamine
Reactant of Route 2
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[2-(morpholine-4-sulfonyl)phenyl]methanamine

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